molecular formula C11H12ClNO4 B12718577 Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester CAS No. 88599-42-2

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester

Cat. No.: B12718577
CAS No.: 88599-42-2
M. Wt: 257.67 g/mol
InChI Key: BJIUVGLEVZTMHK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester is a chemical compound with a complex structure that includes a benzoic acid core, an aminocarbonyl group, a chlorine atom, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom may participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-, 1-methylethyl ester: Similar structure but lacks the chlorine atom and aminocarbonyl group.

    Benzoic acid, 2-hydroxy-, 1-methylethyl ester: Contains a hydroxyl group instead of the aminocarbonyl group.

    Benzoic acid, 2-(1-methylethyl)-: Lacks the aminocarbonyl and chlorine groups.

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 1-methylethyl ester is unique due to the presence of both the aminocarbonyl and chlorine groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

CAS No.

88599-42-2

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

propan-2-yl 2-carbamoyloxy-5-chlorobenzoate

InChI

InChI=1S/C11H12ClNO4/c1-6(2)16-10(14)8-5-7(12)3-4-9(8)17-11(13)15/h3-6H,1-2H3,(H2,13,15)

InChI Key

BJIUVGLEVZTMHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Cl)OC(=O)N

Origin of Product

United States

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